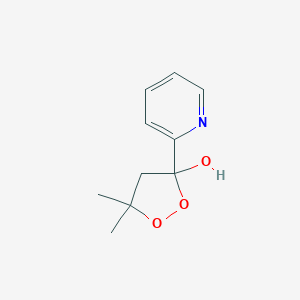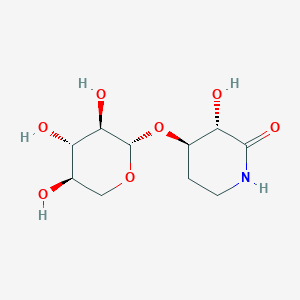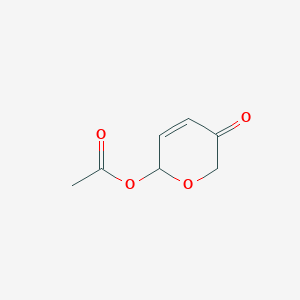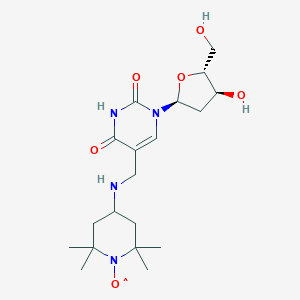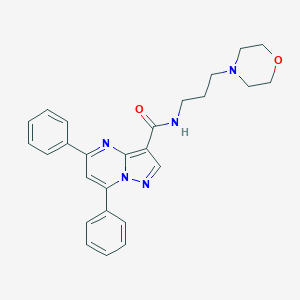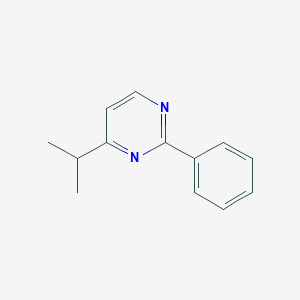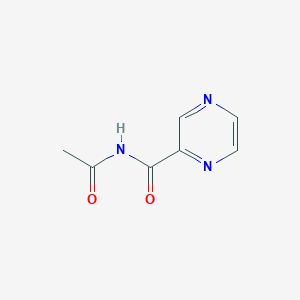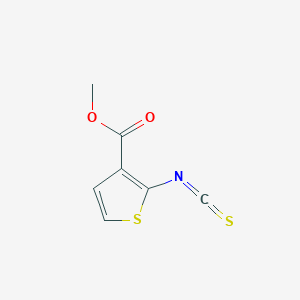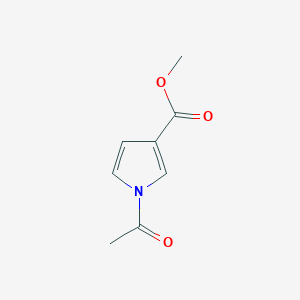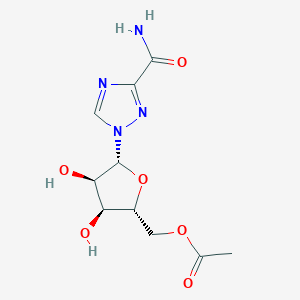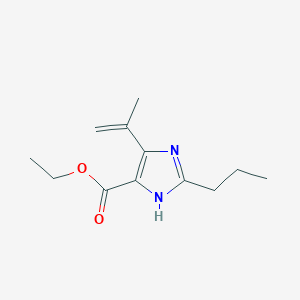![molecular formula C19H17N5O3S2 B135955 Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide CAS No. 14364-09-1](/img/structure/B135955.png)
Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide
Descripción general
Descripción
The compound "Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its heterocyclic and sulfur-containing structure. The thienopyridine core is a common motif in medicinal chemistry, often providing a scaffold for drug development due to its bioactive properties.
Synthesis Analysis
The synthesis of thienopyridine derivatives can involve various strategies, including oxidative cyclization reactions. For instance, the synthesis of thieno[3,2-b]pyrroles has been reported through the direct oxidative [4+1] cyclization of 2-alkynyl pyrrolidines with elemental sulfur, which suggests a potential pathway for synthesizing related thienopyridine compounds . Additionally, the synthesis of thieno[2,3-b]pyridines has been achieved from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, indicating the versatility of starting materials that can be used to construct the thienopyridine core .
Molecular Structure Analysis
The molecular structure of thienopyridines is characterized by a fused ring system that combines a thiophene ring with a pyridine ring. This bicyclic system can be further functionalized at various positions to yield a wide array of derivatives with different substituents, such as sulfones, sulfoxides, and amides . The presence of sulfur atoms within the structure can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thienopyridines can undergo a variety of chemical reactions, including nitration, reduction, acylation, and cyclization, to yield a diverse set of compounds . For example, nitration of thienopyridine N-oxides can lead to nitro derivatives, which can be further reduced to amino derivatives . Cyclization reactions, such as the Thorpe–Ziegler intramolecular cyclization, have been employed to synthesize 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines . These reactions highlight the reactivity of the thienopyridine core and its potential for generating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridines are influenced by their molecular structure and the nature of their substituents. The heterocyclic core imparts aromaticity to the molecule, which can affect its UV-Vis absorption and fluorescence properties . The presence of sulfur can also impact the molecule's acidity, nucleophilicity, and electrophilicity. The solubility, melting point, and stability of thienopyridine derivatives can vary widely depending on the specific functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
Reaction and Synthesis Applications
- Thieno[3,2-b]pyridine derivatives have been synthesized through various chemical reactions. For instance, the reaction of N-substituted amides with ninhydrin in the presence of sulfuric acid produces spiro compounds with potential bioavailability parameters calculated in silico. These compounds have shown moderate antidote effects against herbicides in laboratory experiments (Dotsenko et al., 2020).
- Another synthesis approach involves the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines. This process yields compounds with inhibitory activity against different lipoxygenases, although they possess limited chemical stability (Vieweg et al., 1992).
Antiproliferative and Pharmacological Applications
- Thieno[2,3-b]pyridine derivatives exhibit antiproliferative properties. Strategies to improve their water solubility for clinical applications include modifying the molecular scaffold and using cholesteryl-poly(allylamine) polymer matrices. This approach has demonstrated increased potency in suppressing human pancreatic adenocarcinoma cell viability (Zafar et al., 2018).
Catalytic and Chemical Properties
- In the context of catalysis, graphene oxide anchored sulfonic acid nanoparticles have been used to synthesize pyrazolo[3,4-b]pyridine derivatives. This demonstrates the catalytic potential of thieno[3,2-b]pyridine derivatives in green chemistry applications (Zhang et al., 2016).
Propiedades
IUPAC Name |
N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOQMHGHDZMSX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



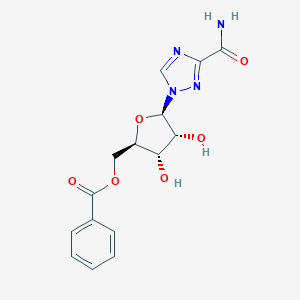
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
